Ethyl 5-methoxy-1-methyl-2-oxoindoline-3-carboxylate
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Overview
Description
Ethyl 5-methoxy-1-methyl-2-oxoindoline-3-carboxylate is a chemical compound belonging to the class of indole derivatives. Indoles are a significant heterocyclic system found in many natural products and drugs, playing a crucial role in cell biology and medicinal chemistry. This compound is characterized by its unique structure, which includes an indole ring substituted with methoxy, methyl, and carboxylate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-methoxy-1-methyl-2-oxoindoline-3-carboxylate typically involves multiple steps, starting with the formation of the indole core. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions. The specific steps may include:
Formation of the indole ring via cyclization.
Introduction of the methoxy group at the 5-position.
Methylation at the 1-position.
Esterification to introduce the ethyl carboxylate group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This could involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-methoxy-1-methyl-2-oxoindoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the indole ring to more oxidized derivatives.
Reduction: Reduction reactions can reduce the carbonyl group to an alcohol.
Substitution: Substitution reactions can replace the methoxy or methyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation products: Indole-3-carboxylic acid derivatives.
Reduction products: Ethyl 5-methoxy-1-methyl-2-hydroxyindoline-3-carboxylate.
Substitution products: Derivatives with different substituents at the methoxy or methyl positions.
Scientific Research Applications
Ethyl 5-methoxy-1-methyl-2-oxoindoline-3-carboxylate has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Ethyl 5-methoxy-1-methyl-2-oxoindoline-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Ethyl 5-methoxy-1-methyl-2-oxoindoline-3-carboxylate is similar to other indole derivatives, such as:
Ethyl 5-methylindole-2-carboxylate: A related compound with a methyl group at the 5-position.
Ethyl 5-methoxyindole-2-carboxylate: A compound with a methoxy group at the 5-position but without the methyl group at the 1-position.
Uniqueness: this compound is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 5-methoxy-1-methyl-2-oxo-3H-indole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-4-18-13(16)11-9-7-8(17-3)5-6-10(9)14(2)12(11)15/h5-7,11H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKJBKSDSHUQGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2=C(C=CC(=C2)OC)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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